molecular formula C5H11NS B6173829 (3S)-3-(methylsulfanyl)pyrrolidine CAS No. 1638784-51-6

(3S)-3-(methylsulfanyl)pyrrolidine

Cat. No. B6173829
CAS RN: 1638784-51-6
M. Wt: 117.2
InChI Key:
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as “ammoniacal, fishy, shellfish-like” .


Synthesis Analysis

Pyrrolidine can be prepared through various synthetic routes. One common method is the reduction of pyrrole, which involves converting the nitrogen atom in pyrrole to an amine group . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety .


Molecular Structure Analysis

Pyrrolidine is a five-membered heterocyclic ring with one nitrogen atom . It is a cyclic secondary amine, also classified as a saturated heterocycle .


Chemical Reactions Analysis

Pyrrolidine can undergo various chemical reactions, including nucleophilic substitution . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid with a fishy odor . It has a boiling point of 87-88°C and a melting point of -63 to -65°C . Its density is 0.866 g/cm³ at 20°C . It is soluble in water and miscible with most organic solvents .

Mechanism of Action

While the specific mechanism of action for “(3S)-3-(methylsulfanyl)pyrrolidine” is not available, pyrrolidine derivatives have been used as catalysts in organic synthesis reactions .

Safety and Hazards

While specific safety and hazard information for “(3S)-3-(methylsulfanyl)pyrrolidine” is not available, it’s important to note that pyrrolizidine alkaloids, which include some pyrrolidine derivatives, have been associated with potential health risks .

Future Directions

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . Pyrrolidine molecules are also found as potential anticancer candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(methylsulfanyl)pyrrolidine involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylthiopyrrolidine", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Deprotonation of 2-methylthiopyrrolidine with sodium hydride (NaH) in dry dimethylformamide (DMF) to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide (CH3I) to form the N-methylthio derivative.", "Step 3: Treatment of the N-methylthio derivative with hydrochloric acid (HCl) to remove the sulfur atom and form the N-methylpyrrolidine hydrochloride salt.", "Step 4: Neutralization of the N-methylpyrrolidine hydrochloride salt with sodium hydroxide (NaOH) to form the free base.", "Step 5: Conversion of the free base to the desired (3S)-3-(methylsulfanyl)pyrrolidine by reaction with methyl iodide (CH3I) in the presence of sodium chloride (NaCl) and ethyl acetate (EtOAc) as a solvent.", "Step 6: Purification of the product by extraction with water (H2O) and drying over anhydrous sodium sulfate (Na2SO4)." ] }

CAS RN

1638784-51-6

Product Name

(3S)-3-(methylsulfanyl)pyrrolidine

Molecular Formula

C5H11NS

Molecular Weight

117.2

Purity

95

Origin of Product

United States

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